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Compound of Interest

Compound Name: 2-Butyn-1-OL

Cat. No.: B121050

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Butyn-1-ol, a
valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a crucial resource
for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

2-Butyn-1-ol, with the chemical formula CaHeO, is a primary alcohol containing a carbon-
carbon triple bond.[1][2] Its structure is foundational to interpreting its spectral data.

Physical and Chemical Properties:

Molecular Weight: 70.09 g/mol [1][3][4]

Boiling Point: 142-143 °C

Melting Point: -2.2 °C

Density: 0.937 g/mL at 25 °C

Appearance: Liquid

Below is a diagram illustrating the workflow for the spectroscopic analysis of 2-Butyn-1-ol.
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Caption: General workflow for the spectroscopic analysis of 2-Butyn-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
2-Butyn-1-ol.

2.1. *H NMR Spectroscopy Data

The 'H NMR spectrum reveals the different types of protons and their neighboring

environments.
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
~4.2 Doublet 2H -CH20H
~2.5 Singlet 1H -OH
~1.8 Triplet 3H -CHs

2.2. BC NMR Spectroscopy Data

The 13C NMR spectrum indicates the number of distinct carbon environments.

Chemical Shift (8) ppm Carbon Assignment
~85 C=C-CH20H

~78 CHs-C=C

~51 -CH20H

~4 -CHs

The following diagram illustrates the structure and key NMR correlations for 2-Butyn-1-ol.

Caption: Structure of 2-Butyn-1-ol with *H and 3C NMR chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 2-Butyn-1-ol.

IR Absorption Data:
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Wavenumber (cm~?)

Intensity

Functional Group

~3300-3400 Strong, Broad O-H stretch (alcohol)
~2920 Medium C-H stretch (sp® CHs)
~2860 Medium C-H stretch (sp3 CHz)
~2250 Weak C=C stretch (alkyne)
~1030 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The molecular ion peak ([M]*) for 2-Butyn-1-ol is observed at m/z 70.[1][5]

Major Fragmentation Peaks:

m/z Relative Intensity (%) Proposed Fragment
69 ~100 [M-H]*

55 ~40 [M-CHs]*

42 ~39 [CsHe]* or [C2H20]*
41 ~23 [C3Hs]*

39 ~30 [C3Hs]*

27 ~28 [C2Hs]*

The diagram below shows the key fragmentation pathways for 2-Butyn-1-ol in mass

spectrometry.
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Caption: Key fragmentation pathways of 2-Butyn-1-ol in Mass Spectrometry.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.
5.1. NMR Spectroscopy Protocol

o Sample Preparation: A small amount of 2-Butyn-1-ol (approximately 5-10 mg for *H NMR,
20-50 mg for 3C NMR) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCIs) in a
clean, dry NMR tube.[6] Tetramethylsilane (TMS) is often added as an internal standard for
chemical shift referencing.[7]

» Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, a standard pulse
sequence is used. For 13C NMR, a proton-decoupled sequence is typically employed to
simplify the spectrum.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are
referenced to TMS (0 ppm).

5.2. IR Spectroscopy Protocol
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o Sample Preparation: For a liquid sample like 2-Butyn-1-ol, a "neat" spectrum is often
recorded.[8] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form
a thin film.[9][10]

o Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer.
A background spectrum of the clean salt plates is recorded first and automatically subtracted
from the sample spectrum.[11] The sample is then scanned over the mid-IR range (typically
4000-400 cm~1).[11]

o Data Processing: The resulting interferogram is Fourier transformed to produce the infrared
spectrum, which is a plot of transmittance or absorbance versus wavenumber.

5.3. Mass Spectrometry (GC-MS) Protocol

o Sample Preparation: A dilute solution of 2-Butyn-1-ol is prepared in a volatile organic
solvent (e.g., dichloromethane or ether).

« Injection and Separation: A small volume (typically 1 pL) of the solution is injected into the
gas chromatograph (GC). The volatile components are separated based on their boiling
points and interactions with the stationary phase of the GC column.

 lonization and Mass Analysis: As the separated components elute from the GC column, they
enter the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded
with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[1] The
resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass
analyzer.

o Data Interpretation: The mass spectrum is a plot of relative ion abundance versus m/z. The
molecular ion peak confirms the molecular weight, and the fragmentation pattern provides
structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of 2-Butyn-1-
ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121050#spectroscopic-data-of-2-butyn-1-ol-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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